molecular formula C19H26N2OS B2466767 6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone CAS No. 478259-95-9

6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone

Cat. No. B2466767
M. Wt: 330.49
InChI Key: DNIYWEZNZOPXIH-UHFFFAOYSA-N
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Description

The compound you mentioned contains several functional groups. The tert-butyl group is a type of alkyl group that is often used in organic chemistry. It is derived from butane and has a formula of (CH3)3C-. The benzyl group is a common substituent or branch derived from benzene, with a formula of C6H5CH2-. The sulfanyl group (also known as the thiol group) is a functional group composed of a sulfur atom and a hydrogen atom (-SH). It is the sulfur analog of the hydroxy (-OH) group Pyrimidinone is a type of heterocyclic compound and it is a derivative of pyrimidine, one of the important nitrogenous bases found in nucleic acids .


Molecular Structure Analysis

The molecular structure of a compound like this would be complex due to the presence of several functional groups. The tert-butyl groups are bulky and can influence the 3D structure of the molecule. The benzyl group is a phenyl ring, which introduces aromaticity into the molecule. The sulfanyl group is polar and can participate in hydrogen bonding .


Chemical Reactions Analysis

The tert-butyl groups in the molecule could potentially undergo reactions such as oxidation or elimination. The benzyl group, being an aromatic system, could undergo electrophilic aromatic substitution reactions. The sulfanyl group is acidic and can react with bases .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the size and shape of the molecule, the presence of polar groups, and the presence of aromatic systems .

Scientific Research Applications

Structural and Molecular Analysis

The compound's structure has been a subject of thorough investigation. For instance, in the study of Bosentan monohydrate, the angle between the mean planes of pyrimidine rings and the benzene rings, forming a U-shaped channel around the twisted pyrimidine rings, was meticulously analyzed. The crystal packing was noted to be stabilized by hydrogen bonds and weak intermolecular interactions, emphasizing the compound's potential in forming stable structures (Kaur et al., 2012).

Synthesis and Chemical Properties

The compound's synthesis and its derivatives have been extensively explored. For example, a series of novel triazinone derivatives, including the compound , were prepared and their chemical structures confirmed through spectroscopic studies. These derivatives were further evaluated for their antimicrobial properties against certain bacterial and fungal pathogens, showcasing their potential in medical applications (Kumara et al., 2015).

Polymer Science and Material Engineering

In polymer science, the compound's derivates have been utilized in the synthesis of aromatic diamine monomers. For instance, poly(pyridine–imide)s were prepared from a diamine with tert-butyl substituents, and their solubility and thermal stability were thoroughly analyzed. The presence of tert-butyl groups was found to impart good solubility and thermal stability to the resulting polyimides, indicating potential applications in high-performance materials (Lu et al., 2014).

Biochemistry and Pharmacology

In the realm of biochemistry and pharmacology, the compound and its derivatives have been explored for their biological activity. For instance, the compound's derivatives were synthesized and analyzed for their cytotoxic activity, indicating a dependency of the cytotoxic effect on the structure of the substituent in position 6 and the isomerism of the oxyimino group. Such findings highlight the compound's potential in drug development and cancer treatment (Vorona et al., 2009).

Future Directions

The future directions for a compound like this could be numerous. It could be studied for potential medicinal properties, or it could be used as a building block in the synthesis of more complex molecules. It could also be studied to better understand the properties and reactivity of the functional groups it contains .

properties

IUPAC Name

4-tert-butyl-2-[(4-tert-butylphenyl)methylsulfanyl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2OS/c1-18(2,3)14-9-7-13(8-10-14)12-23-17-20-15(19(4,5)6)11-16(22)21-17/h7-11H,12H2,1-6H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DNIYWEZNZOPXIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=CC(=O)N2)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(tert-butyl)-2-{[4-(tert-butyl)benzyl]sulfanyl}-4(3H)-pyrimidinone

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